![molecular formula C18H14F3N3O3 B3001406 N-(5-methylisoxazol-3-yl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide CAS No. 932997-99-4](/img/structure/B3001406.png)
N-(5-methylisoxazol-3-yl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
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Description
The compound "N-(5-methylisoxazol-3-yl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structural analysis, and potential biological activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions that typically include the formation of key intermediates followed by cyclization and functional group transformations. For instance, the synthesis of antipyrine derivatives as reported involves good yields and spectroscopic characterization . Similarly, thiazolidine derivatives are synthesized and their structures are investigated by various spectroscopic methods . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate isoxazole and dihydropyridine moieties.
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the molecular structure of compounds. The antipyrine derivatives in one study crystallize in the monoclinic P21/c space group, and their structures are stabilized by hydrogen bonds and π-interactions . Another study on a pyrazole derivative reveals a twisted conformation between the pyrazole and thiophene rings, with the structure being stabilized by intermolecular hydrogen bonds and π-π stacking interactions . These findings suggest that similar intermolecular interactions could be expected in the target compound, influencing its conformation and stability.
Chemical Reactions Analysis
The reactivity of similar compounds is often explored through their biological activity. For example, some benzamides synthesized from phenylsydnone exhibit antimicrobial activity . The biological activity of a compound can be influenced by its ability to interact with biological targets, which in turn is affected by its chemical reactivity. The target compound's reactivity could be explored through similar biological assays to determine its potential as a therapeutic agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. For instance, the thermal decomposition of a pyrazole derivative has been studied by thermogravimetric analysis, and its molecular geometry and electronic structures have been optimized using various computational methods . These techniques could be applied to the target compound to predict its physical properties, such as melting point, solubility, and stability, as well as its chemical properties, including reactivity and potential biological activity.
Mechanism of Action
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c1-11-8-15(23-27-11)22-16(25)14-6-3-7-24(17(14)26)10-12-4-2-5-13(9-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKYZLHVMMAXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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